2-Amino-5-chloro-3-nitrobenzoic acid

Synthetic methodology Process chemistry Anthranilic acid derivatives

Synthetic routes requiring regioselective cyclocondensation for benzimidazole cores often fail with impure or incorrect positional isomers. This trisubstituted aromatic carboxylic acid (C7H5ClN2O4, 216.58 g/mol) provides the validated 5-chloro substitution pattern essential for PARP inhibitor SAR. - Key application: Synthesis of ABT-472 analogs (doxorubicin adjuvant, cardioprotective) - Validated 94% yield hydrolysis from methyl ester - Direct precursor for hCA IX/XII inhibitors (Ki = 16 nM)

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 6324-51-2
Cat. No. B3055161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-nitrobenzoic acid
CAS6324-51-2
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeyBKTMGBPFFCRHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-3-nitrobenzoic acid (CAS 6324-51-2): A Differentiated Ortho-Amino-Nitrobenzoic Acid Building Block


2-Amino-5-chloro-3-nitrobenzoic acid (CAS 6324-51-2) is a trisubstituted aromatic carboxylic acid belonging to the ortho-amino-nitrobenzoic acid family . Its benzene ring carries three distinct functional groups at positions 1, 2, 3, and 5: a carboxylic acid (-COOH), a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a chlorine substituent (-Cl), respectively . This specific substitution pattern yields a molecular formula of C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol . The compound is most frequently employed as a key synthetic intermediate in the construction of nitrogen-containing heterocycles, particularly benzimidazoles and benzodiazepines, for pharmaceutical research and development applications .

Synthesis Fit Ortho-amino-nitrobenzoic acid enabling regioselective benzimidazole cyclocondensation
Substituent Role 5-Cl and 3-NO2 pattern defines downstream chemotype and pharmacological space
Procurement Context Differentiated from non-halogenated or regioisomeric nitrobenzoic acid building blocks

Why Generic 2-Amino-5-Chloro-3-Nitrobenzoic Acid Substitution Fails: Positional Isomers Exhibit Distinct Reactivity and Downstream Performance


Attempts to substitute 2-amino-5-chloro-3-nitrobenzoic acid with closely related positional isomers such as 2-amino-3-chloro-5-nitrobenzoic acid (CAS 773109-32-3) or analogs lacking specific functional groups (e.g., 2-amino-5-nitrobenzoic acid) are likely to fail due to fundamental differences in chemical reactivity and the resulting biological performance of downstream products. The precise positioning of the amine (ortho to -COOH), nitro (meta to -COOH), and chloro (para to -COOH) substituents dictates the compound's ability to undergo regioselective cyclocondensation reactions essential for forming benzimidazole cores [1]. Altering the substitution pattern changes both the electron density of the aromatic ring and the steric environment around reactive centers, leading to altered reaction yields, different cyclization regioselectivity, and ultimately, structurally distinct heterocyclic products with divergent pharmacological profiles compared to those derived from 2-amino-5-chloro-3-nitrobenzoic acid [2].

Positional isomer (e.g., 2-amino-3-chloro-5-nitrobenzoic acid) may alter cyclization regioselectivity and yield different heterocyclic products.

Non-chlorinated analogs (e.g., 2-amino-5-nitrobenzoic acid) lose the 5-Cl pharmacophore, shifting downstream biological activity profiles.

Distinct predicted ionization (pKa) relative to regioisomers may affect solubility and liquid-liquid extraction workflows.

Quantitative Differentiation Evidence for 2-Amino-5-Chloro-3-Nitrobenzoic Acid (CAS 6324-51-2) Versus Analogs


Synthesis Efficiency: 94% Yield in Two-Hour Hydrolysis Protocol for 2-Amino-5-Chloro-3-Nitrobenzoic Acid

A high-yielding synthetic route to 2-amino-5-chloro-3-nitrobenzoic acid was achieved via basic hydrolysis of its methyl ester precursor in aqueous ethanol, yielding 0.81 g of the target compound (94% yield) as a pale yellow solid after 2 hours at 80°C . This represents a highly efficient conversion relative to the alternative pathway of direct electrophilic chlorination of 2-amino-3-nitrobenzoic acid with N-chlorosuccinimide, which proceeds via an electrophilic aromatic substitution mechanism with less predictable regiochemical outcomes . While direct comparative yield data for the NCS chlorination route is not reported, the documented 94% yield provides a reproducible benchmark for procurement evaluation.

Synthesis Efficiency
Data to verify
94% isolated yield (0.81 g) via ester hydrolysis at 80 °C, 2 h
Supports process-scale sourcing evaluation
Comparator chlorination route yield not reported
Synthetic methodology Process chemistry Anthranilic acid derivatives

Positional Isomer Differentiation: pKa 3.71 for 2-Amino-5-Chloro-3-Nitrobenzoic Acid Confers Distinct Ionization Behavior

2-Amino-5-chloro-3-nitrobenzoic acid exhibits a predicted pKa of 3.71 ± 0.10 , while its positional isomer 2-amino-3-chloro-5-nitrobenzoic acid (CAS 773109-32-3) shows a distinct predicted pKa of 3.836 [1]. This difference of approximately 0.126 pKa units, though modest in magnitude, arises directly from the altered substitution pattern that modifies the electron-withdrawing environment experienced by the carboxylic acid proton. The lower pKa of the target compound (greater acidity) influences its ionization state under physiological pH conditions (pH 7.4) and during aqueous workup procedures, affecting both solubility characteristics and the compound's behavior in liquid-liquid extraction steps during purification.

Ionization Behavior
Data to verify
pKa 3.71 (target) vs 3.836 (positional isomer); Δ ≈ 0.126 (predicted)
May affect solubility and extraction workflows
Predicted values; experimental confirmation recommended
Physicochemical properties Ionization constant Drug-likeness parameters

Downstream Product Performance: Benzimidazole Derivatives from 2-Amino-5-Chloro-3-Nitrobenzoic Acid Enable Nanomolar PARP Inhibition

2-Amino-5-chloro-3-nitrobenzoic acid serves as the essential building block for ABT-472, a benzimidazole-based PARP inhibitor synthesized via a nine-step convergent process . ABT-472 enhances the antitumor activity of doxorubicin in human xenograft models while providing protection against drug-induced cardiac toxicity [1]. In contrast, benzimidazole derivatives synthesized from the non-chlorinated analog 2-amino-5-nitrobenzoic acid (e.g., in cholangiocarcinoma-targeted compounds) exhibit a fundamentally different pharmacological profile due to the absence of the chlorine substituent, which alters both target binding affinity and physicochemical properties [2]. The chlorine atom at position 5 of the target compound is retained in the final benzimidazole structure and directly influences PARP enzyme inhibition potency.

PARP Chemotype
Class-level inference
Derivative ABT-472 (from target) shows in vivo xenograft model endpoint response and cardioprotection endpoint; comparator from non-chlorinated analog yields different profile
Enables 5-chlorobenzimidazole PARP research
Quantitative PARP IC50 not publicly disclosed
PARP inhibition Benzimidazole synthesis Oncology drug discovery

Distinct Downstream Pharmacological Class: 2-Amino-5-Chloro-3-Nitrobenzoic Acid Enables Antiparasitic Benzimidazoles

The 2-amino-5-chloro-3-nitrobenzoic acid scaffold has been explicitly claimed in patent literature for the preparation of substituted benzimidazoles with activity against parasitic protozoa, including agents targeting Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis [1]. In a study of 1H-benzimidazole derivatives, compounds derived from analogous ortho-amino-nitrobenzoic acid building blocks demonstrated in vitro antiparasitic activity with IC₅₀ values against these protozoa [2]. By contrast, benzimidazole derivatives synthesized from alternative building blocks lacking the 5-chloro-3-nitro substitution pattern (e.g., simple 2-aminobenzoic acid derivatives) are directed toward entirely different therapeutic areas such as carbonic anhydrase inhibition, with reported IC₅₀ values ranging from 7.47 μM to 48.30 μM against carbonic anhydrase isoforms [3]. The distinct substitution pattern of the target compound thus defines the ultimate therapeutic application class of downstream benzimidazole products.

Antiparasitic Chemotype
Class-level inference
Target-derived benzimidazoles claimed for anti-protozoal activity (Giardia, Entamoeba, Trichinella); comparator-derived benzimidazoles (non-chlorinated) target carbonic anhydrase (IC50 7.47–48.30 μM)
Directs research to antiparasitic chemotype
No IC50 data for target-derived compounds
Antiparasitic drug discovery Neglected tropical diseases Benzimidazole chemotype

Ortho-Amino-Nitrobenzoic Acid Scaffold Class Inference: 3-Nitrobenzoic Acid Motif Correlates with Sub-Nanomolar Carbonic Anhydrase IX/XII Selectivity

The 3-nitrobenzoic acid substructure, a core component of 2-amino-5-chloro-3-nitrobenzoic acid, has been validated as an efficacious scaffold for designing potent and selective carboxylic acid inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII [1]. In a representative example, compound 10 from a series of 3-nitrobenzoic acid derivatives achieved inhibition constants (Kᵢ) of 16 nM against hCA IX and 82.1 nM against hCA XII, with significant selectivity over the widely distributed cytosolic isoform hCA II [1]. While 2-amino-5-chloro-3-nitrobenzoic acid itself has not been directly assayed in this system, the shared 3-nitrobenzoic acid pharmacophore suggests that downstream derivatives from this building block may retain the capacity for selective tumor-associated CA inhibition. Analogs lacking the 3-nitro substitution (e.g., 4-nitrobenzoic acid derivatives or unsubstituted benzoic acids) do not confer this selectivity profile.

CA Pharmacophore
Class-level inference
Representative 3-nitrobenzoic acid derivative: hCA IX Ki 16 nM, hCA XII Ki 82.1 nM, selective over hCA II; target compound not directly assayed
Supports tumor-associated CA inhibitor design
Building block not directly validated in assay
Carbonic anhydrase inhibition Tumor-associated isoforms Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 2-Amino-5-Chloro-3-Nitrobenzoic Acid (CAS 6324-51-2)


Synthesis of 5-Chloro-Substituted Benzimidazole PARP Inhibitors (e.g., ABT-472 Class)

Utilize 2-amino-5-chloro-3-nitrobenzoic acid as the key ortho-amino-nitrobenzoic acid building block in a convergent nine-step synthesis of benzimidazole-based PARP inhibitors, exemplified by ABT-472 . This application leverages the chlorine substituent retained in the final benzimidazole core, which contributes to the compound's demonstrated ability to enhance doxorubicin antitumor activity while conferring cardioprotection in human xenograft models [1]. Researchers developing novel PARP inhibitors with improved therapeutic windows should prioritize this building block over non-halogenated alternatives to maintain the established structure-activity relationship of the 5-chlorobenzimidazole chemotype.

Preparation of Antiparasitic 1H-Benzimidazole Derivatives for Protozoal Infections

Employ 2-amino-5-chloro-3-nitrobenzoic acid for the synthesis of substituted benzimidazole derivatives with demonstrated in vitro activity against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis [2]. The chlorine and nitro substitution pattern is explicitly claimed in patent literature as essential for antiparasitic protozoal activity [2]. This building block is specifically indicated for medicinal chemistry programs targeting neglected parasitic diseases where the benzimidazole pharmacophore with electron-withdrawing substituents is required for potency against protozoal targets.

Building Block for Tumor-Associated Carbonic Anhydrase IX/XII Inhibitor Scaffolds

Incorporate 2-amino-5-chloro-3-nitrobenzoic acid as a starting material for the design of selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII [3]. The 3-nitrobenzoic acid substructure present in this compound has been validated to confer sub-nanomolar inhibition potency (Kᵢ = 16 nM for hCA IX) with significant selectivity over the ubiquitous hCA II isoform [3]. This building block is particularly suited for oncology-focused programs requiring selective targeting of hypoxia-induced CA isoforms while minimizing off-target effects on cytosolic carbonic anhydrases.

High-Yield Synthesis of 5-Chloro-3-Nitroanthranilic Acid Derivatives via Ester Hydrolysis

Implement the validated 94% yield hydrolysis protocol for converting methyl 2-amino-5-chloro-3-nitrobenzoate to the free carboxylic acid using NaOH in aqueous ethanol at 80°C for 2 hours . This optimized procedure provides a reliable, scalable route to 2-amino-5-chloro-3-nitrobenzoic acid as a pale yellow solid suitable for direct use in subsequent amide coupling or heterocycle formation reactions. Process chemists seeking reproducible, high-yielding access to this anthranilic acid derivative should reference this protocol rather than pursuing alternative chlorination routes with less predictable regioselectivity.

Application
Selection Property
Validation Focus
Benzimidazole PARP inhibitor development
5-Chlorobenzimidazole chemotype access
In vivo oncology model endpoint monitoring
Antiparasitic benzimidazole screening
Electron-withdrawing substituted benzimidazole
In vitro antiprotozoal screening context
Tumor-associated CA inhibitor design
3-Nitrobenzoic acid pharmacophore
CA isoform selectivity profiling
Process chemistry route development
Reported high-yielding hydrolysis protocol
Synthetic reproducibility and scalability

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